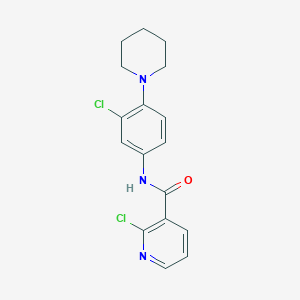![molecular formula C17H20ClNO3 B252711 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B252711.png)
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol is a chemical compound that has been widely used in scientific research for its potential applications in various fields. This compound is also known as harmalol, which is a derivative of harmine, a natural compound found in the seeds of Peganum harmala. Harmalol has been studied extensively for its pharmacological properties, including its effects on the central nervous system, cardiovascular system, and immune system.
Aplicaciones Científicas De Investigación
Harmalol has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of harmalol is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Harmalol has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine and other neurotransmitters. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can help to alleviate the symptoms of these diseases.
Harmalol has also been studied for its potential anti-tumor properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of harmalol is complex and involves several pathways. One of the primary mechanisms of action is the inhibition of monoamine oxidase, as mentioned earlier. Additionally, harmalol has been shown to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This antagonism can lead to an increase in the levels of serotonin in the brain, which can help to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects
Harmalol has several biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to an increase in mood, motivation, and cognitive function. Harmalol has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response and can contribute to the development of chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using harmalol in lab experiments is its high purity. The synthesis method yields harmalol with a purity of over 95%, making it suitable for use in a variety of experiments. Additionally, harmalol has been extensively studied, and its pharmacological properties are well understood.
One of the limitations of using harmalol in lab experiments is its potential toxicity. Harmalol has been shown to have cytotoxic effects on certain cell types, and care must be taken when using it in experiments. Additionally, harmalol has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on harmalol. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for harmalol in these diseases.
Another area of interest is the development of new cancer therapies based on harmalol. Additional studies are needed to determine the mechanisms of action of harmalol in cancer cells and to identify the most effective dosage and administration method.
Conclusion
In conclusion, harmalol is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Harmalol has shown promise in the treatment of neurodegenerative diseases and cancer, and further research is needed to determine its full potential in these areas.
Métodos De Síntesis
The synthesis of harmalol can be achieved through several methods, including the reduction of harmine or the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with phenylethylamine. One of the most common methods for the synthesis of harmalol is through the reduction of harmine using sodium borohydride. The reaction yields harmalol with a purity of over 95%, making it suitable for use in scientific research.
Propiedades
Fórmula molecular |
C17H20ClNO3 |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C17H20ClNO3/c1-21-16-9-12(8-14(18)17(16)22-2)10-19-11-15(20)13-6-4-3-5-7-13/h3-9,15,19-20H,10-11H2,1-2H3 |
Clave InChI |
YOEJTRBSWUDLSM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)



![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)
